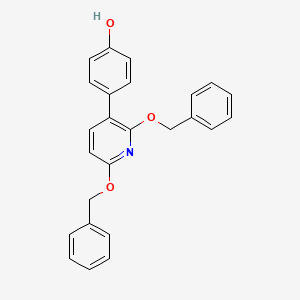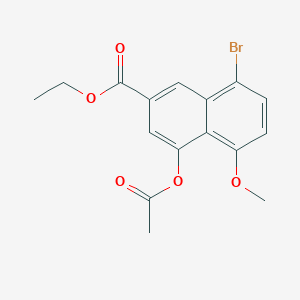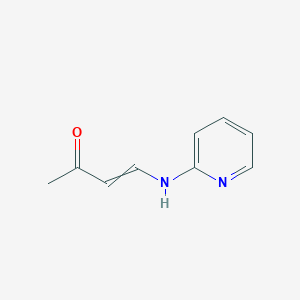
Tert-butyl (1-(4-formylphenyl)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a formyl group, and a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate typically involves the oxidation of tert-butyl N-[(S)-1-(4-hydroxymethyl)phenyl]ethylcarbamate. One common method uses manganese(IV) oxide as the oxidizing agent in dichloromethane at temperatures ranging from 10 to 35°C. The reaction is usually complete within 1.5 hours, yielding the desired product with a high yield of around 92% .
Industrial Production Methods
While specific industrial production methods for (S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
(S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese(IV) oxide in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: (S)-tert-Butyl (1-(4-carboxyphenyl)ethyl)carbamate.
Reduction: (S)-tert-Butyl (1-(4-hydroxymethylphenyl)ethyl)carbamate.
Substitution: Products depend on the nucleophile used.
科学研究应用
(S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, potentially inhibiting their activity. The carbamate moiety can also interact with various biological molecules, affecting their function.
相似化合物的比较
Similar Compounds
tert-Butyl (1-(4-formylphenyl)ethyl)carbamate: Lacks the stereochemistry of the (S)-enantiomer.
tert-Butyl (1-(4-hydroxymethylphenyl)ethyl)carbamate: Contains a hydroxymethyl group instead of a formyl group.
tert-Butyl (1-(4-carboxyphenyl)ethyl)carbamate: Contains a carboxyl group instead of a formyl group.
Uniqueness
(S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate is unique due to its specific stereochemistry and the presence of both a formyl group and a carbamate moiety. This combination of functional groups and stereochemistry makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(4-formylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-10(15-13(17)18-14(2,3)4)12-7-5-11(9-16)6-8-12/h5-10H,1-4H3,(H,15,17) |
InChI 键 |
QJRGKGZVTLHEAI-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C=O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


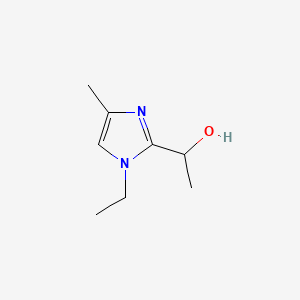

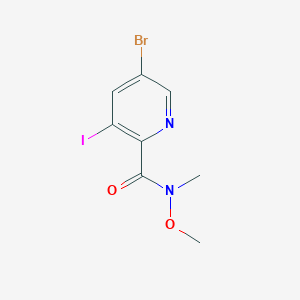
![Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester](/img/structure/B13932859.png)

![4-[(Cyclopentylmethoxy)methyl]piperidine](/img/structure/B13932869.png)
![5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)
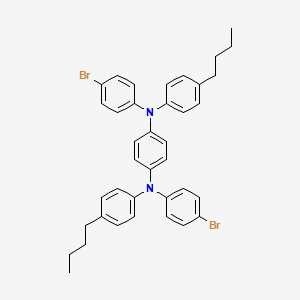
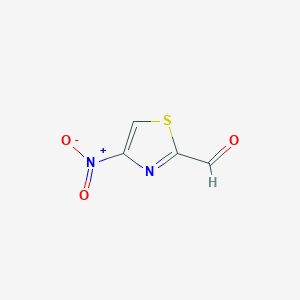
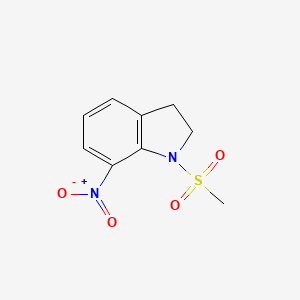
![1-{4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenyl}piperazine](/img/structure/B13932910.png)
